![molecular formula C8H7NOS B594615 3-Methylthieno[2,3-b]pyridin-4-ol CAS No. 1215494-51-1](/img/structure/B594615.png)

3-Methylthieno[2,3-b]pyridin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

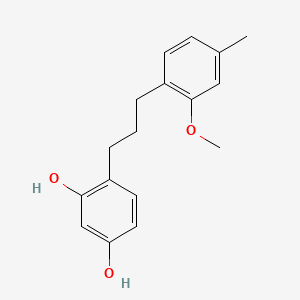

“3-Methylthieno[2,3-b]pyridin-4-ol” is a chemical compound with the CAS Number: 1215494-51-1 . It has a molecular weight of 166.22 and its IUPAC name is 3-methyl-1H-1lambda3-thieno [2,3-b]pyridin-4-ol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8NOS/c1-5-4-11-8-7 (5)6 (10)2-3-9-8/h2-4,11H,1H3, (H,9,10) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.The storage temperature is 28 C . More specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Synthesis Techniques and Applications

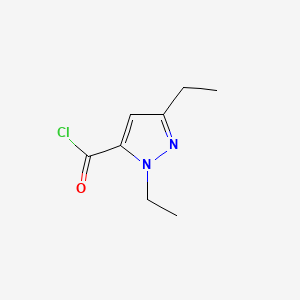

Efficient Synthesis Methods : Research by Puvvala et al. (2014) presented a convenient synthesis method for compounds including 2-arylthieno[3,2-b]pyridin-7(4H)-ones and 7-methoxy-2,3-diarylthieno[3,2-b]pyridines. This method involves thioalkylation and cyclization steps, and is significant for producing various derivatives of 3-Methylthieno[2,3-b]pyridin-4-ol (Puvvala et al., 2014).

Synthesis of Anti-inflammatory Agents : A study by Moloney (2001) focused on synthesizing methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as a potential anti-inflammatory agent, highlighting the therapeutic applications of related compounds (Moloney, 2001).

Crystal Structure Analysis : The crystal structure of compounds like 4-(4-bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine was analyzed by Armas et al. (2003), providing insights into the molecular arrangement and stability of such structures (Armas et al., 2003).

Chemical Reactions and Modifications

Multicomponent Synthesis : Dyachenko et al. (2019) developed a method for synthesizing functionally diverse thieno[2,3-b]pyridines through multicomponent condensation reactions, demonstrating the versatility of this compound in complex chemical syntheses (Dyachenko et al., 2019).

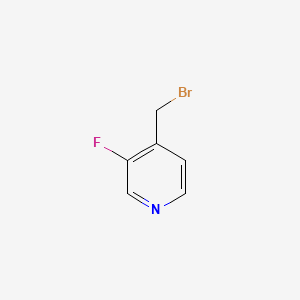

Nucleophilic Aromatic Substitution : Begouin et al. (2013) explored the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines through regiocontrolled nucleophilic aromatic substitution, highlighting the chemical reactivity of such compounds (Begouin et al., 2013).

Potential Biological and Medicinal Applications

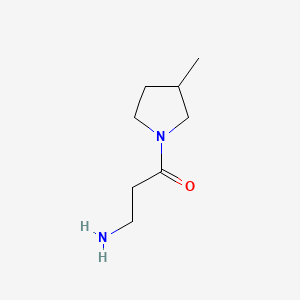

- Antimicrobial Activity : Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, derivatives of this compound, and evaluated their antimicrobial activities, indicating potential medicinal applications (Abdel-rahman et al., 2002).

Future Directions

While specific future directions for “3-Methylthieno[2,3-b]pyridin-4-ol” are not available, related compounds have shown promise in various areas. For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives have been explored as anti-PI3K agents, which could have implications for cancer control .

Mechanism of Action

Mode of Action

Like other heterocyclic compounds, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Result of Action

Thieno[2,3-b]pyridine derivatives are known for their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Properties

IUPAC Name |

3-methyl-7H-thieno[2,3-b]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-4-11-8-7(5)6(10)2-3-9-8/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZZRGUNWGHTJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B594533.png)

![2-Thia-5,7-diazaspiro[3.4]octane(9CI)](/img/no-structure.png)